molecular formula C24H31NO3 B12633228 [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-56-5

[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid

Cat. No.: B12633228
CAS No.: 920982-56-5
M. Wt: 381.5 g/mol
InChI Key: RMTDSWBVIRVIRY-UHFFFAOYSA-N
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Description

[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid is a chemical compound that features a carbazole functional group attached to an acetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the reaction of 9-decyl-9H-carbazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carbazole derivatives with oxidized side chains.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid in photovoltaic devices involves the formation of a self-assembled monolayer on the electrode surface. The carboxylic acid group anchors the compound to the electrode, while the carbazole moiety facilitates charge transport. This arrangement reduces nonradiative recombination and enhances the crystallinity of the active materials, leading to improved device efficiency .

Comparison with Similar Compounds

[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid can be compared with other carbazole derivatives such as:

The uniqueness of this compound lies in its combination of a long alkyl chain and a carbazole moiety, which imparts unique solubility and electronic properties, making it suitable for specific applications in organic electronics and photovoltaics.

Properties

CAS No.

920982-56-5

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

2-(9-decylcarbazol-2-yl)oxyacetic acid

InChI

InChI=1S/C24H31NO3/c1-2-3-4-5-6-7-8-11-16-25-22-13-10-9-12-20(22)21-15-14-19(17-23(21)25)28-18-24(26)27/h9-10,12-15,17H,2-8,11,16,18H2,1H3,(H,26,27)

InChI Key

RMTDSWBVIRVIRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O

Origin of Product

United States

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